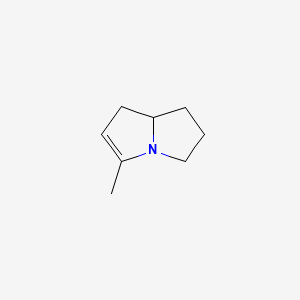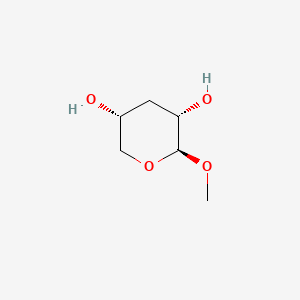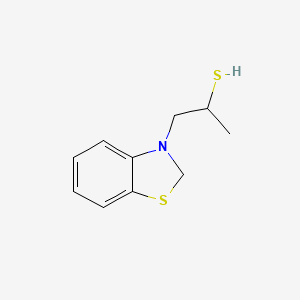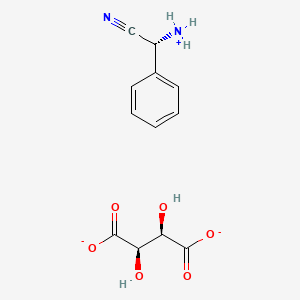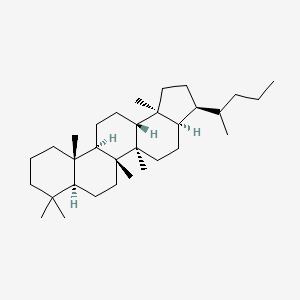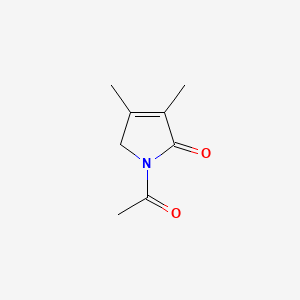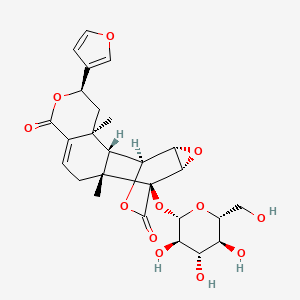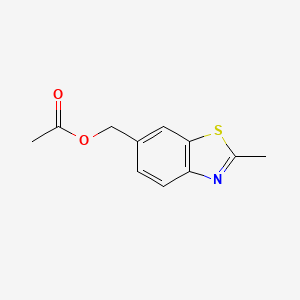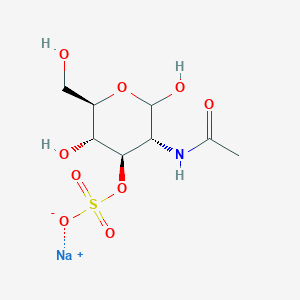
Glcnac-3S, NA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-acetyl-D-glucosamine-3-sulfate sodium salt, commonly referred to as Glcnac-3S, NA, is a sulfated derivative of N-acetylglucosamine. This compound has the chemical formula C8H14NNaO9S and a molecular weight of 323.25 g/mol . It is a significant molecule in various biological processes and has applications in multiple scientific fields.
Wissenschaftliche Forschungsanwendungen
N-acetyl-D-glucosamine-3-sulfate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the study of glycosaminoglycans and other sulfated polysaccharides.
Biology: This compound is involved in the study of cellular signaling pathways, particularly those related to sulfation processes.
Medicine: It has potential therapeutic applications in the treatment of diseases related to glycosaminoglycan metabolism, such as osteoarthritis and certain types of cancer.
Industry: N-acetyl-D-glucosamine-3-sulfate sodium salt is used in the production of biomaterials and as a component in cosmetic formulations due to its moisturizing properties.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-D-glucosamine-3-sulfate sodium salt typically involves the sulfation of N-acetylglucosamine. One common method includes the use of sulfur trioxide-pyridine complex in a suitable solvent like dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds as follows:
Starting Material: N-acetylglucosamine.
Reagent: Sulfur trioxide-pyridine complex.
Solvent: Dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to avoid decomposition of the sulfur trioxide complex.
Workup: The reaction mixture is quenched with water, and the product is purified by precipitation or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-acetyl-D-glucosamine-3-sulfate sodium salt may involve continuous flow reactors to ensure consistent quality and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized for large-scale production. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-acetyl-D-glucosamine-3-sulfate sodium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of deoxy derivatives.
Substitution: N-acetyl-D-glucosamine-3-sulfate sodium salt can participate in nucleophilic substitution reactions, where the sulfate group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Deoxy derivatives.
Substitution: N-substituted derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-acetylglucosamine: The non-sulfated precursor of N-acetyl-D-glucosamine-3-sulfate sodium salt.
Chondroitin sulfate: A sulfated glycosaminoglycan with similar biological functions.
Heparan sulfate: Another sulfated polysaccharide involved in various biological processes.
Uniqueness
N-acetyl-D-glucosamine-3-sulfate sodium salt is unique due to its specific sulfation pattern, which imparts distinct biological properties compared to other sulfated compounds. Its ability to participate in specific biochemical pathways makes it a valuable tool in research and therapeutic applications.
Eigenschaften
IUPAC Name |
sodium;[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S.Na/c1-3(11)9-5-7(18-19(14,15)16)6(12)4(2-10)17-8(5)13;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVLYTOMZOBPQV-FROKLYQUSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)OS(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14NNaO9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,8S,9S,10R,11S,12S,13R,14R,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthrene-3,8,11,12,14,17-hexol](/img/structure/B564098.png)
